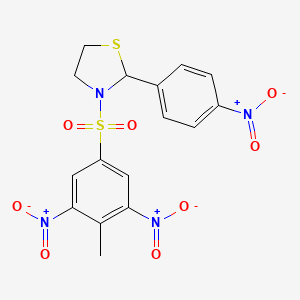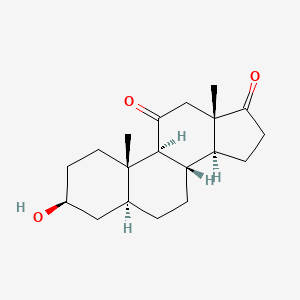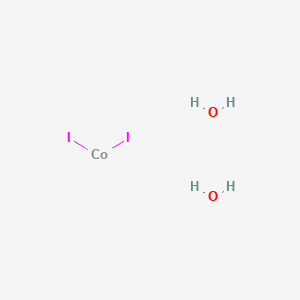
Cobalt iodide dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt iodide dihydrate can be synthesized by reacting cobalt(II) oxide or other cobalt compounds with hydroiodic acid. The reaction typically involves dissolving cobalt(II) oxide in hydroiodic acid, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
In industrial settings, this compound is produced by treating cobalt powder with gaseous hydrogen iodide. This method ensures a high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt iodide dihydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) iodide can be oxidized to form cobalt(III) compounds.
Reduction: It can be reduced back to cobalt metal under specific conditions.
Substitution: Cobalt iodide can participate in substitution reactions where iodide ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include cobalt(III) iodide, cobalt metal, and various cobalt complexes depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Cobalt iodide dihydrate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cobalt iodide dihydrate involves its ability to act as a catalyst in various chemical reactions. The cobalt ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. This catalytic activity is crucial in processes like oxidative esterification and other organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt iodide dihydrate can be compared with other cobalt halides, such as:
Cobalt(II) chloride (CoCl₂): Known for its use in humidity indicators and as a catalyst.
Cobalt(II) bromide (CoBr₂): Used in organic synthesis and as a catalyst.
Cobalt(II) fluoride (CoF₂): Utilized in the production of ceramics and glass.
Uniqueness
This compound is unique due to its specific reactivity with iodide ions, which makes it particularly useful in certain catalytic processes and chemical syntheses. Its hydrated form also provides distinct properties compared to its anhydrous counterparts .
Propiedades
Fórmula molecular |
CoH4I2O2 |
|---|---|
Peso molecular |
348.773 g/mol |
Nombre IUPAC |
diiodocobalt;dihydrate |
InChI |
InChI=1S/Co.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
Clave InChI |
GIJGBKYNIRFTKD-UHFFFAOYSA-L |
SMILES canónico |
O.O.[Co](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



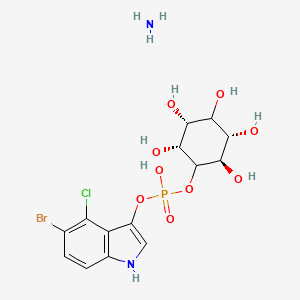
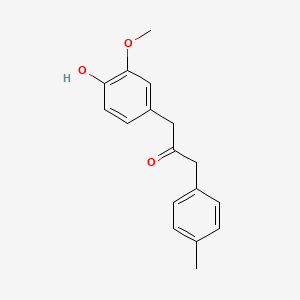
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
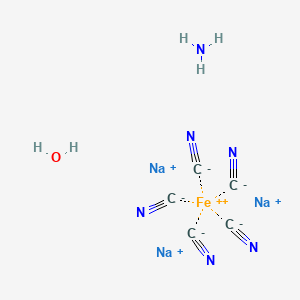
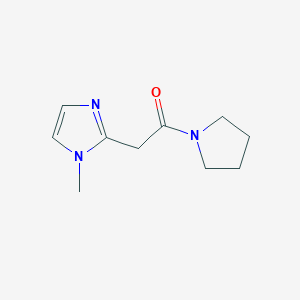
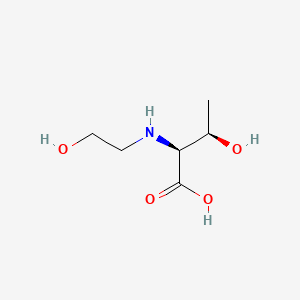
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
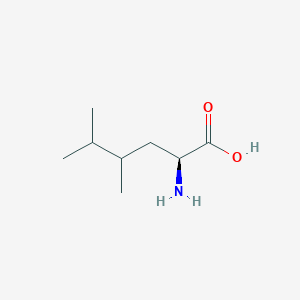
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
